molecular formula C20H19F2N3O B2871604 1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea CAS No. 1351647-23-8

1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Cat. No.: B2871604
CAS No.: 1351647-23-8
M. Wt: 355.389
InChI Key: CXQIQZSNEYNPOW-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Derivative: Starting from a suitable precursor, the isoquinoline moiety can be synthesized through cyclization reactions.

    Alkyne Addition:

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate: Similar structure with a carbamate group.

Uniqueness

The presence of the urea group in 1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea may confer unique properties, such as enhanced stability, specific binding affinity to biological targets, and distinct pharmacokinetic profiles compared to its analogs.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O/c21-17-8-5-9-18(22)19(17)24-20(26)23-11-3-4-12-25-13-10-15-6-1-2-7-16(15)14-25/h1-2,5-9H,10-14H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQIQZSNEYNPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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